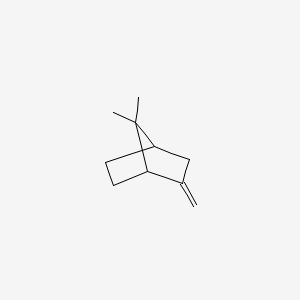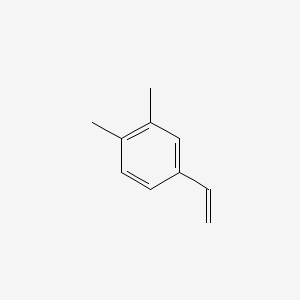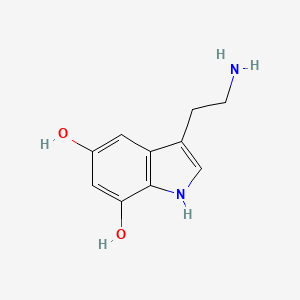
Valperinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Valperinol, also known by its IUPAC name (1R,3R,4S,6R,7S,8R,10R)-8-methoxy-10-methyl-3-(1-piperidinylmethyl)-2,9-dioxatricyclo[4.3.1.03,7]decan-4-ol, is a compound that acts as a calcium channel blocker . It was patented as a potential sedative, antiepileptic, and antiparkinsonian agent, but it was never marketed .
Métodos De Preparación
Valperinol can be synthesized through various routes. One method involves the synthesis of 3-aminomethyl derivatives of 2,9-dioxatricyclo[4.3.1.03,7]decan from didrovaltrate The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the desired compound
Análisis De Reacciones Químicas
Valperinol undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: As a calcium channel blocker, it has been explored for its potential use in chemical research related to ion channels and their inhibitors.
Biology: Its effects on calcium channels make it a candidate for studying cellular processes that involve calcium signaling.
Mecanismo De Acción
Valperinol exerts its effects by blocking calcium channels. This action inhibits the influx of calcium ions into cells, which can affect various cellular processes. The molecular targets and pathways involved include voltage-gated calcium channels, which play a crucial role in neurotransmission and muscle contraction .
Comparación Con Compuestos Similares
Valperinol can be compared with other calcium channel blockers such as verapamil, diltiazem, and nifedipine. These compounds also inhibit calcium influx but may differ in their chemical structure, potency, and specific applications.
Similar Compounds
Verapamil: A widely used calcium channel blocker for treating hypertension and angina.
Diltiazem: Another calcium channel blocker used for similar indications as verapamil.
Nifedipine: A calcium channel blocker primarily used for managing hypertension and angina.
Propiedades
Número CAS |
64860-67-9 |
|---|---|
Fórmula molecular |
C16H27NO4 |
Peso molecular |
297.39 g/mol |
Nombre IUPAC |
(1R,3R,4S,6R,7S,8R,10R)-8-methoxy-10-methyl-3-(piperidin-1-ylmethyl)-2,9-dioxatricyclo[4.3.1.03,7]decan-4-ol |
InChI |
InChI=1S/C16H27NO4/c1-10-11-8-12(18)16(9-17-6-4-3-5-7-17)13(11)15(19-2)20-14(10)21-16/h10-15,18H,3-9H2,1-2H3/t10-,11-,12+,13-,14+,15-,16-/m1/s1 |
Clave InChI |
KZSHXABWNBVUTK-GBIHRFPISA-N |
SMILES isomérico |
C[C@@H]1[C@H]2C[C@@H]([C@@]3([C@H]2[C@@H](O[C@H]1O3)OC)CN4CCCCC4)O |
SMILES |
CC1C2CC(C3(C2C(OC1O3)OC)CN4CCCCC4)O |
SMILES canónico |
CC1C2CC(C3(C2C(OC1O3)OC)CN4CCCCC4)O |
Otros números CAS |
69055-89-6 |
Sinónimos |
3-piperidinomethyl-4-hydroxy-8-methoxy-10-methyl-2,9-dioxatricyclo(4,3,1,0(3,7))decane GA 30-905 GA-30905 valperinol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



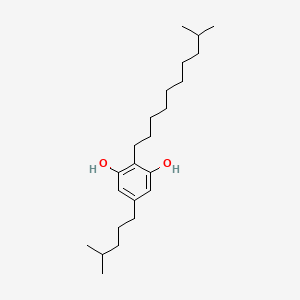

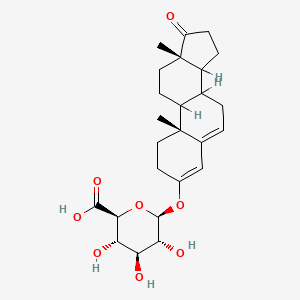
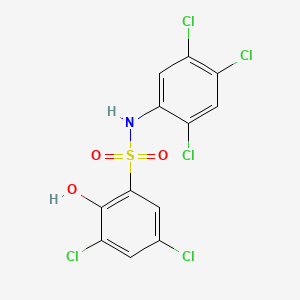
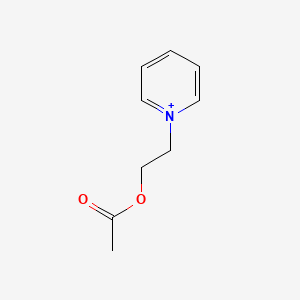
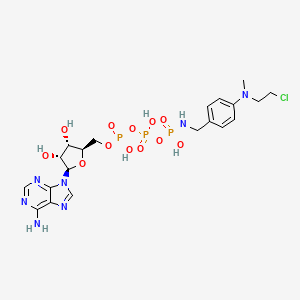
![Bis[(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl] dihydrogen diphosphate](/img/structure/B1205753.png)




